Carbachol

描述

What is Carbachol?

This compound is both a synthetic choline ester and a positively-charged quaternary ammonium compound. This compound mimics the effects of acetylcholine at both the muscarinic and the nicotinic receptors.

This compound, also known as carbamoylcholine, is an analog to acetylcholine. It activates the acetylcholine receivers (AChR).

This compound acts as an agonist for both nicotinic and muscarinic receptors. The Ki values reported varying from 10 to 10,000nM for different receptors. This compound can be used to study the effects of nAChR or mAChR on smooth muscle contraction, gut motility, and neuronal signaling.

Preparation of this compound

This compound may be prepared in a 2 step process beginning with the reaction of 2-chloroethane with urea to form a 2-chloroethyl-carbamate, which is then quaternities by a reaction with trimethylamine.

Chemical properties of this compound

Powder or crystals with a colorful appearance. It is odorless but can develop a faint aliphatic amine odor when air exposure.

Physiological effects of this compound

This compound is both an ammonium salt, and a carbamate ester. It is a nicotinic and acetylcholine receptor antagonist, a neuromuscarinic analgesic, a non-narcotic agonist, a cardiotonic drug, and a miotic.

Mechanism of action of this compound

This compound is a synthetic derivative of choline and a very efficient miotic agent. It acts by stimulating the muscarinic receptors, releasing acetylcholine at neuroeffector junctions and ganglia. This drug is given ocularly to lower intraocular pressure to treat glaucoma.

Pharmacology of this compound

This compound is both a choline carbamate and a negatively charged quaternary amino compound. It does not cross the blood-brain barrier.

This compound is typically administered intraocularly or topically. It has a 2- to the 5-minute onset of action and a 4 to 8-hour duration of action for intraocular administration. Benzalkonium salt is added to this compound to promote absorption.

This compound is a cholinergic receptor antagonist. Carbamylcholine chloride is resistant to the actions of cholinesterases. Carbamylcholine Chloride also has antiapoptotic properties in cerebellar neurons.

Uses of this compound

This compound is used primarily in the treatment of glaucoma. However, it also can be used during ophthalmic surgeries. It also can be used to constrict pupils during cataract surgery.

It is used in large animals, particularly horses with colic.

This compound can also stimulate micturition through contraction of the detrusor muscles.

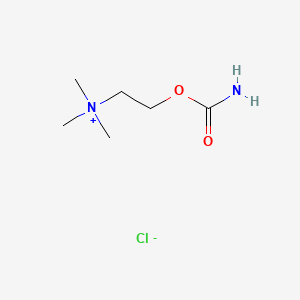

Structure

3D Structure

属性

IUPAC Name |

2-carbamoyloxyethyl(trimethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8(2,3)4-5-10-6(7)9/h4-5H2,1-3H3,(H-,7,9)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJXQGSRWJZDOB-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N2O2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048397 | |

| Record name | Carbamylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.48e-01 g/L | |

| Details | Pubchem: Hazardous Substances Data Bank | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Pubchem: Hazardous Substances Data Bank | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

462-58-8, 51-83-2 | |

| Record name | Carbamylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamoylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbamylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBAMOYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54Z8M50D6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208-210, 210 °C | |

| Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |

| Record name | Carbamoylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00411 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Major, R.T. and Bonnett, H.T.; U.S. Patent 2,374,367; April 24,1945; assigned to Merck & Co., Inc. | |

| Record name | Carbachol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbachol on Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbachol, a non-selective cholinergic agonist, serves as a powerful pharmacological tool for probing the function of muscarinic acetylcholine receptors (mAChRs). Its resistance to degradation by acetylcholinesterases ensures a sustained duration of action, making it invaluable for in vitro and in vivo studies. This technical guide provides a comprehensive overview of this compound's mechanism of action at the five muscarinic receptor subtypes (M1-M5). It delves into its binding affinities, downstream signaling cascades involving G-proteins and β-arrestins, and detailed experimental protocols for key assays. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this compound's multifaceted interactions with muscarinic receptors.

Introduction to this compound and Muscarinic Receptors

This compound, or carbamylcholine, is a synthetic choline ester that mimics the effects of the endogenous neurotransmitter acetylcholine (ACh). It acts as an agonist at both muscarinic and nicotinic acetylcholine receptors.[1][2] Muscarinic receptors are members of the G-protein coupled receptor (GPCR) superfamily and are classified into five subtypes, M1 through M5.[2] These subtypes exhibit distinct tissue distributions and couple to different intracellular signaling pathways, mediating a wide array of physiological functions.

The M1, M3, and M5 receptor subtypes preferentially couple to the Gq/11 family of G-proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

Conversely, the M2 and M4 receptor subtypes primarily couple to the Gi/o family of G-proteins.[3] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Additionally, the βγ subunits of Gi/o proteins can directly modulate the activity of various ion channels.

Quantitative Analysis of this compound's Interaction with Muscarinic Receptors

The affinity (Ki) and potency (EC50) of this compound vary across the five muscarinic receptor subtypes. This data is crucial for designing and interpreting experiments aimed at understanding the subtype-specific effects of muscarinic receptor activation.

| Receptor Subtype | This compound Binding Affinity (pKi) | This compound Potency (pEC50/EC50) | Assay Type | Reference |

| M1 | 4.4 (Human) | 5.8 (BRET Gq engagement), 6.2 (BRET Gq activation) | Radioligand Binding ([3H]-NMS), BRET | [4] |

| M2 | - | ~40 µM (EC50) | Redistribution Assay | [5] |

| M3 | - | ~40 µM (EC50) | Redistribution Assay | [6] |

| M4 | - | pEC50 of 6.51±0.14 (normal human bladder), 6.36±0.13 (detrusor overactivity) | Contraction Assay | [7] |

| M5 | - | - | - | - |

Signaling Pathways Activated by this compound

G-Protein-Mediated Signaling

This compound's activation of muscarinic receptors initiates distinct G-protein-mediated signaling cascades depending on the receptor subtype.

β-Arrestin Recruitment and Receptor Internalization

Beyond G-protein signaling, agonist binding to muscarinic receptors can also lead to the recruitment of β-arrestins.[8] This process is critical for receptor desensitization, internalization, and for initiating G-protein-independent signaling pathways. This compound has been shown to induce the internalization of M2 and M3 receptors.[6][9] The recruitment of β-arrestin is a key step in this process.[10]

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.[11]

Objective: To determine the inhibitory constant (Ki) of this compound by its ability to compete with a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to muscarinic receptors.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

[3H]-NMS (radioligand).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding determinator (e.g., 1 µM atropine).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare cell membrane homogenates.[12]

-

In a 96-well plate, add a constant concentration of [3H]-NMS (typically at its Kd value) to each well.

-

Add increasing concentrations of this compound to the wells.

-

For non-specific binding control wells, add a high concentration of atropine.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[12]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.[12]

References

- 1. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jsmcentral.org [jsmcentral.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. ics.org [ics.org]

- 8. Muscarinic Acetylcholine Receptor M3 Modulates Odorant Receptor Activity via Inhibition of β-Arrestin-2 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agonist mediated internalization of M2 mAChR is β-arrestin-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of the M2 muscarinic receptor-β-arrestin complex in a lipid nanodisc - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

Carbachol as a Cholinergic Agonist in Neuroscience: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbachol, a synthetic choline ester, is a potent, non-selective cholinergic agonist that activates both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively).[1] Its resistance to degradation by acetylcholinesterase, the enzyme that breaks down acetylcholine, results in a more sustained cholinergic effect, making it a valuable tool in neuroscience research.[1] This guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental paradigms, and detailed protocols for its use in neuroscience research.

Core Concepts: Mechanism of Action

This compound exerts its effects by mimicking the endogenous neurotransmitter acetylcholine. It binds to and activates a wide range of cholinergic receptors, leading to diverse downstream signaling cascades and physiological responses in the central nervous system.

Receptor Subtype Binding Affinity

This compound exhibits varying affinities for the different subtypes of muscarinic and nicotinic receptors. This lack of selectivity is a critical consideration in experimental design and data interpretation. The binding affinities (Ki) of this compound for human muscarinic and key nicotinic receptor subtypes are summarized below.

| Receptor Subtype | Ki (nM) | Reference |

| Muscarinic | ||

| M1 | 1,585 | [2] |

| M2 | 1,000 | [3] |

| M3 | 100 - 1,000 | [4] |

| M4 | 12,900 | [2] |

| M5 | ~6,300 (pKi 4.2) | [5][6] |

| Nicotinic | ||

| α4β2 | 750 | [7] |

| α7 | 66,000 | [7] |

Table 1: Binding Affinities (Ki) of this compound for Human Cholinergic Receptor Subtypes. Note that Ki values can vary depending on the experimental conditions and tissue/cell type used.

Signal Transduction Pathways

Upon binding to its receptors, this compound initiates a cascade of intracellular events. The specific pathway activated depends on the receptor subtype and the G protein to which it is coupled.

-

Muscarinic Receptors:

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3] They can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

-

-

Nicotinic Receptors: nAChRs are ligand-gated ion channels. Upon this compound binding, the channel opens, allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+), which leads to membrane depolarization and neuronal excitation.[9]

Quantitative Data on this compound's Effects

The functional consequences of this compound application are dose-dependent. The following table summarizes key quantitative data from various neuroscience experiments.

| Effect | Preparation | Concentration/EC50 | Key Findings | Reference(s) |

| Neuronal Excitability | ||||

| Depolarization & Burst Firing | Ventral Tegmental Area Dopamine Neurons (Rat) | 20 µM | Induces an average membrane depolarization of 11.21 mV and burst firing. | [10] |

| Inward Current | Neostriatal Neurons (Rat) | 30 µM | Elicits a transient inward current, leading to depolarization and increased spontaneous action potentials. | [11] |

| Increased Firing Frequency | Dorsal Raphe Serotonergic Neurons (Mouse) | 50 µM | Increases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs). | [12] |

| Neuronal Oscillations | ||||

| Gamma Oscillations (30-70 Hz) | Hippocampal Slices (Rat) | 8-25 µM | Induces irregular episodes of high-frequency discharges. | [13] |

| Theta Oscillations (5-12 Hz) | Hippocampal Slices (Rat) | 13-60 µM | Produces short episodes of theta oscillations. | [13] |

| Beta Oscillations (17.7 Hz) | Intact Cerebral Cortex (Newborn Rat) | ≥30 µM | Induces transient beta oscillations. | [14] |

| Synaptic Plasticity | ||||

| Long-Term Depression (LTD) | Hippocampal CA3-CA1 Synapses (Rat) | 50 µM (10 min application) | Elicits a transient depression followed by a long-lasting depression (CCh-LTD). | [15] |

| Second Messenger Production | ||||

| Phosphoinositide (PI) Turnover | SH-SY5Y Neuroblastoma Cells | EC50 ≈ 50 µM | Stimulates inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) accumulation and Ca2+ mobilization. | [10] |

| PI Hydrolysis | Rat Olfactory Bulb Miniprisms | EC50 = 96 µM | Increases the accumulation of [3H]inositol phosphates. | [16] |

| Inhibition of cAMP Generation | Tracheal Smooth Muscle Cells | EC50 = 15 nM | Mediated by M2 receptors. | [2] |

Table 2: Summary of Quantitative Effects of this compound in Neuroscience Experiments.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Acute Brain Slice Preparation for Electrophysiology

This protocol is fundamental for in vitro studies of this compound's effects on neuronal activity and synaptic transmission.

Materials and Reagents:

-

Slicing Solution (example): (in mM) 87 NaCl, 2.5 KCl, 26 NaHCO3, 1.25 NaH2PO4, 10 D-glucose, 50 sucrose, 0.5 CaCl2, 3 MgCl2. Continuously bubble with 95% O2 / 5% CO2 (carbogen).[5]

-

Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4. Continuously bubble with carbogen.[17]

-

Vibratome

-

Dissection tools

-

Recovery and recording chambers

Procedure:

-

Anesthesia and Brain Extraction: Anesthetize the animal according to approved institutional protocols. Swiftly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing solution.

-

Slicing: Mount the brain onto the vibratome stage. Cut slices of the desired thickness (typically 300-400 µm) in the ice-cold, carbogenated slicing solution.

-

Recovery: Transfer the slices to a recovery chamber containing carbogenated ACSF at 32-34°C for approximately 30 minutes.[5]

-

Incubation: Allow the slices to incubate at room temperature for at least one hour before recording.

Whole-Cell Patch-Clamp Recording with this compound Application

This technique allows for the detailed study of this compound's effects on the electrical properties of individual neurons.

Materials and Reagents:

-

Prepared acute brain slices

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Internal Pipette Solution (example for voltage-clamp): (in mM) 120 Cs-gluconate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2-7.3 with CsOH.

-

This compound stock solution (e.g., 10 mM in water)

Procedure:

-

Slice Preparation: Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated ACSF at a rate of 2-3 ml/min.

-

Cell Targeting: Using a microscope with differential interference contrast (DIC) optics, identify a neuron of interest.

-

Patching: Approach the neuron with a patch pipette filled with internal solution. Form a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

-

Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, or synaptic currents) for a stable period.

-

This compound Application: Dilute the this compound stock solution in ACSF to the desired final concentration and apply it to the slice via the perfusion system.

-

Data Acquisition: Record the changes in neuronal activity during and after this compound application.

-

Washout: Perfuse the slice with this compound-free ACSF to observe the reversibility of the effects.

In Vivo Stereotaxic Microinjection of this compound

This protocol enables the investigation of this compound's effects on brain function and behavior in living animals.

Materials and Reagents:

-

Stereotaxic apparatus

-

Anesthesia machine

-

Microsyringe pump and Hamilton syringe or other microinjection system

-

This compound solution in sterile saline

-

Surgical tools

Procedure:

-

Anesthesia and Mounting: Anesthetize the animal and secure its head in the stereotaxic frame.[18]

-

Surgical Preparation: Shave the scalp, sterilize the area with iodine and ethanol, and make a midline incision to expose the skull.

-

Coordinate Targeting: Using a stereotaxic atlas, determine the coordinates for the brain region of interest. Position the injection cannula above the target coordinates.

-

Craniotomy: Drill a small hole in the skull at the target location.

-

Microinjection: Slowly lower the injection cannula to the desired depth. Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.5 µl/min).[18]

-

Post-injection: Leave the cannula in place for a few minutes to allow for diffusion and prevent backflow upon retraction.

-

Closure and Recovery: Slowly withdraw the cannula, suture the incision, and allow the animal to recover from anesthesia on a heating pad.

This compound-Stimulated Phosphoinositide Turnover Assay

This biochemical assay quantifies the activation of the Gq/11-PLC signaling pathway by measuring the accumulation of inositol phosphates.

Materials and Reagents:

-

Cultured cells expressing muscarinic receptors (e.g., SH-SY5Y)

-

[³H]myo-inositol

-

Lithium chloride (LiCl)

-

This compound

-

Trichloroacetic acid (TCA)

-

Dowex AG1-X8 resin

-

Scintillation counter and fluid

Procedure:

-

Cell Labeling: Plate cells and incubate them with [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.[16][19]

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Stimulation: Add this compound at various concentrations to stimulate the cells for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding ice-cold TCA to precipitate proteins and lipids.

-

Extraction of Inositol Phosphates: Centrifuge the samples and collect the supernatant containing the soluble inositol phosphates.

-

Chromatography: Apply the supernatant to a Dowex AG1-X8 anion-exchange column to separate the different inositol phosphate species.

-

Quantification: Elute the inositol phosphates and measure the radioactivity of each fraction using a scintillation counter.

Mandatory Visualizations

Conclusion

This compound remains an indispensable tool in neuroscience for investigating the multifaceted roles of the cholinergic system. Its broad-spectrum agonism, while requiring careful experimental design and interpretation, allows for the robust activation of cholinergic signaling pathways, providing valuable insights into neuronal excitability, network oscillations, synaptic plasticity, and their implications for learning, memory, and various neurological disorders. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective and reproducible use of this compound in advancing our understanding of the brain.

References

- 1. This compound induces burst firing of dopamine cells in the ventral tegmental area by promoting calcium entry through L-type channels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transfected muscarinic acetylcholine receptors selectively couple to Gi-type G proteins and Gq/11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. jneurosci.org [jneurosci.org]

- 9. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces burst firing of dopamine cells in the ventral tegmental area by promoting calcium entry through L-type channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induces inward current in neostriatal neurons through M1-like muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Cholinergic Agonist this compound Increases the Frequency of Spontaneous GABAergic Synaptic Currents in Dorsal Raphe Serotonergic Neurons in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cholinergic induction of oscillations in the hippocampal slice in the slow (0.5-2 Hz), theta (5-12 Hz), and gamma (35-70 Hz) bands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. This compound-induced rhythmic slow activity (theta) in cat hippocampal formation slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stimulation of phosphoinositide hydrolysis by muscarinic receptor activation in the rat olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rwdstco.com [rwdstco.com]

- 19. Muscarinic stimulation of phosphatidylinositol metabolism in atria - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbachol: A Technical Guide to its Molecular Structure and Cholinergic Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbachol, a potent cholinergic agonist, serves as a vital tool in pharmacological research and clinical practice. This technical guide provides an in-depth exploration of the molecular architecture and functional intricacies of this compound. It details its interactions with both muscarinic and nicotinic acetylcholine receptors, the subsequent signaling cascades, and the quantitative parameters that define its potency and affinity. This document also outlines detailed experimental protocols for the characterization of this compound's activity and visualizes its mechanism of action through signaling pathway diagrams, offering a comprehensive resource for professionals in the field of pharmacology and drug development.

Molecular Structure of this compound

This compound, chemically known as 2-[(aminocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride, is a synthetic choline ester.[1] Its molecular formula is C₆H₁₅ClN₂O₂, with a molar mass of 182.65 g/mol .[1][2]

Key Structural Features:

-

Quaternary Ammonium Group: The positively charged N,N,N-trimethylethanaminium moiety is crucial for its interaction with the anionic site of cholinergic receptors.[3] This feature makes it a stable and potent agonist.

-

Carbamate Ester: Unlike acetylcholine, which has an acetyl ester, this compound possesses a carbamate ester. This structural difference renders this compound resistant to hydrolysis by acetylcholinesterase (AChE), the enzyme that rapidly degrades acetylcholine.[2][4] This resistance contributes to its prolonged duration of action.

-

Flexible Choline Backbone: The ethylene bridge allows for conformational flexibility, enabling the molecule to adopt an optimal orientation for binding to the orthosteric site of both muscarinic and nicotinic receptors.

The stability endowed by the carbamate group and the permanent positive charge of the quaternary ammonium head are the primary determinants of this compound's potent and long-lasting cholinomimetic effects.

Mechanism of Action: A Dual Cholinergic Agonist

This compound exerts its effects by directly stimulating both muscarinic and nicotinic acetylcholine receptors, mimicking the action of the endogenous neurotransmitter, acetylcholine.[2][3][5]

Interaction with Muscarinic Receptors

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. This compound is a non-selective agonist at all five muscarinic receptor subtypes (M1-M5).

-

M1, M3, and M5 Receptor Activation (Gq/11 Pathway): Upon binding to M1, M3, and M5 receptors, this compound induces a conformational change that activates the Gq/11 family of G-proteins.[6][7] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in cellular responses such as smooth muscle contraction, glandular secretion, and neuronal excitation.[2]

-

M2 and M4 Receptor Activation (Gi/o Pathway): When this compound binds to M2 and M4 receptors, it activates the Gi/o family of G-proteins.[6] This activation has two primary effects. Firstly, the α-subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Secondly, the βγ-subunit directly interacts with and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the cell membrane. These actions result in inhibitory effects, such as a decrease in heart rate and the reduction of neurotransmitter release.

Interaction with Nicotinic Receptors

Nicotinic receptors are ligand-gated ion channels. This compound's activation of these receptors is generally less potent than its effect on muscarinic receptors.[6] Upon binding, this compound induces a conformational change that opens the ion channel, allowing the rapid influx of sodium (Na⁺) and, to a lesser extent, calcium (Ca²⁺) ions.[2] This influx leads to depolarization of the postsynaptic membrane. In skeletal muscle, this results in muscle contraction. In autonomic ganglia and the central nervous system, it leads to the propagation of action potentials and neurotransmitter release.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling cascades initiated by this compound upon binding to muscarinic and nicotinic receptors.

Caption: this compound Gq/11 Signaling Pathway.

Caption: this compound Gi/o Signaling Pathway.

Caption: this compound Nicotinic Receptor Signaling.

Quantitative Pharmacological Data

The following tables summarize the binding affinity (pKi) and functional potency (pEC₅₀) of this compound at various human muscarinic and nicotinic receptor subtypes. Values are presented as the negative logarithm of the molar concentration.

Table 1: this compound Affinity (pKi) and Potency (pEC₅₀) at Muscarinic Receptors

| Receptor Subtype | pKi (Binding Affinity) | pEC₅₀ (Functional Potency) | Functional Assay |

| M1 | 3.9 - 4.9 | 5.8 - 6.2 | Gq protein activation |

| M2 | ~4.9 | ~7.0 | Inhibition of cAMP accumulation |

| M3 | ~4.9 | ~6.8 | Inositol phosphate accumulation |

| M4 | 4.9 | 5.2 - 6.8 | Gq protein activation |

| M5 | Not widely reported | Not widely reported | - |

Note: Data are compiled from various sources and experimental conditions may vary.[8][9]

Table 2: this compound Affinity (pKi) and Potency (pEC₅₀) at Nicotinic Receptors

| Receptor Subtype | pKi (Binding Affinity) | pEC₅₀ (Functional Potency) | Functional Assay |

| α4β2 | 6.12 | Not widely reported | Radioligand binding |

| α7 | 4.18 | Not widely reported | Radioligand binding |

| Frog Rectus Abdominis | - | 5.70 | Muscle Contraction |

Note: Data are compiled from various sources and experimental conditions may vary.[6][8]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for Determining Ki

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound at a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO-K1 cells).

Experimental Workflow:

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic receptor subtype of interest.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors) to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate Accumulation Assay for Determining EC₅₀

This protocol measures the functional potency (EC₅₀) of this compound at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates (IPs).

Experimental Workflow:

Caption: Inositol Phosphate Accumulation Assay Workflow.

Methodology:

-

Cell Culture and Labeling:

-

Plate cells expressing the Gq-coupled muscarinic receptor of interest in multi-well plates.

-

Incubate the cells overnight in inositol-free medium supplemented with [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

-

Agonist Stimulation:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Separation:

-

Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid).

-

Extract the soluble inositol phosphates.

-

Separate the different inositol phosphate species (IP₁, IP₂, IP₃) using anion exchange chromatography columns.

-

-

Detection and Analysis:

-

Elute the IP fractions and quantify the radioactivity in each fraction using liquid scintillation counting.

-

Plot the total [³H]-inositol phosphate accumulation as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of ion channel activity in response to this compound, for instance, the activation of GIRK channels by M2/M4 receptors or the opening of nicotinic receptor channels.

Experimental Workflow:

Caption: Whole-Cell Patch-Clamp Workflow.

Methodology:

-

Cell Preparation:

-

Isolate single cells or prepare acute tissue slices (e.g., from brain regions or heart) expressing the cholinergic receptors of interest.

-

Place the preparation in a recording chamber on the stage of an inverted microscope.

-

-

Patch-Clamp Recording:

-

Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.

-

Using a micromanipulator, carefully bring the micropipette into contact with the surface of a single cell.

-

Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell recording configuration.

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the cell at a specific membrane potential and record the baseline ionic currents.

-

Apply this compound to the cell via a perfusion system.

-

Record the changes in membrane current induced by this compound. For example, activation of M2 receptors will induce an outward K⁺ current, while activation of nicotinic receptors will induce an inward Na⁺ current.

-

In current-clamp mode, record the resting membrane potential and apply this compound to measure changes in membrane potential (hyperpolarization or depolarization).

-

-

Data Analysis:

-

Analyze the recorded currents for changes in amplitude, kinetics, and voltage-dependence.

-

Construct dose-response curves by applying different concentrations of this compound to determine the EC₅₀ for the electrophysiological response.

-

Conclusion

This compound's unique molecular structure, characterized by its carbamate ester and quaternary ammonium group, underpins its potent and sustained agonistic activity at both muscarinic and nicotinic acetylcholine receptors. Its non-selective nature and resistance to enzymatic degradation make it an invaluable pharmacological tool for elucidating the complexities of the cholinergic system. The detailed understanding of its mechanism of action, downstream signaling pathways, and quantitative pharmacological parameters, as outlined in this guide, is essential for its effective application in research and for the development of more selective and therapeutically advanced cholinergic drugs. The provided experimental protocols offer a robust framework for the continued investigation of this compound and novel cholinergic compounds.

References

- 1. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jsmcentral.org [jsmcentral.org]

- 4. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of the nicotinic activity of very potent muscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]

Carbachol's Binding Affinity for Nicotinic Acetylcholine Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of carbachol for various nicotinic acetylcholine receptor (nAChR) subtypes. This compound, a cholinergic agonist, interacts with both muscarinic and nicotinic receptors. Its activity at nAChR subtypes is of significant interest in neuroscience research and drug development due to the diverse physiological roles of these receptors. This document summarizes quantitative binding data, details relevant experimental protocols, and illustrates the key signaling pathways involved.

Quantitative Binding Affinity of this compound for nAChR Subtypes

The binding affinity of this compound for different nAChR subtypes varies, indicating a degree of subtype selectivity. The following tables summarize the available quantitative data from radioligand binding assays, presenting inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values.

Table 1: this compound Binding Affinity (Kᵢ and IC₅₀) for Various nAChR Subtypes

| nAChR Subtype | Ligand | Assay Conditions | Kᵢ (nM) | IC₅₀ (nM) | Source |

| α4β2 | [³H]Nicotine Competition | Unknown origin | 750 | - | [1] |

| α7 | [³H]Epibatidine Competition | Human | 66,000 | - | [1] |

| α3β4 | [³H]Epibatidine Competition | Bovine adrenal medulla | - | 4,700 | N/A |

| Mixed Neuronal | [³H]Nicotine Competition | Human brain homogenate | - | 527 | [2] |

Table 2: this compound Functional Potency (EC₅₀ and Kᵈ) for nAChR Subtypes

| nAChR Subtype | Functional Assay | EC₅₀ (µM) | Kᵈ (µM) | Source |

| Muscle-type (likely α1β1γδ) | Single-channel kinetic analysis | - | 792 | [3] |

| α4β2 (low sensitivity) | Two-electrode voltage clamp | ~100 | - | N/A |

Experimental Protocols

The determination of this compound's binding affinity and functional activity at nAChR subtypes involves various sophisticated experimental techniques. Below are detailed methodologies for commonly employed assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

2.1.1. Materials

-

Receptor Source: Cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells) or homogenized brain tissue from animal models.

-

Radioligand: A high-affinity radiolabeled nAChR ligand, such as [³H]epibatidine or [³H]nicotine.[4]

-

Unlabeled Ligand: this compound in a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

2.1.2. Procedure

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer.

-

50 µL of radioligand at a fixed concentration (typically at or below its Kᵈ value).

-

50 µL of this compound at varying concentrations (to generate a competition curve).

-

For total binding, add 50 µL of assay buffer instead of this compound.

-

For non-specific binding, add 50 µL of a high concentration of a non-radioactive nAChR agonist (e.g., 10 µM nicotine).

-

-

Incubation: Add 100 µL of the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

2.1.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

Experimental workflow for a radioligand competition binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the ion current flowing through nAChRs in response to agonist application, providing information on the potency (EC₅₀) and efficacy of the compound.

2.2.1. Materials

-

Cells: Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines).

-

External Solution: Physiological salt solution (e.g., for mammalian cells: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.3).

-

Internal Solution: Pipette solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.3).

-

Agonist Solution: this compound dissolved in the external solution at various concentrations.

-

Patch-clamp setup: Microscope, micromanipulators, amplifier, data acquisition system.

-

Glass micropipettes.

2.2.2. Procedure

-

Cell Preparation: Culture cells on coverslips.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with the internal solution.

-

Seal Formation: Under the microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Perfuse the cell with the external solution containing different concentrations of this compound.

-

Current Recording: Record the inward current elicited by the activation of nAChRs.

2.2.3. Data Analysis

-

Measure the peak amplitude of the current at each this compound concentration.

-

Normalize the current responses to the maximal response.

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the data to the Hill equation to determine the EC₅₀ value and the Hill coefficient.

Nicotinic Acetylcholine Receptor Signaling Pathways

The activation of nAChRs by agonists like this compound leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent membrane depolarization. This initial event can trigger a variety of downstream signaling cascades depending on the receptor subtype and the cellular context.

α7 nAChR Signaling

The α7 nAChR is a homopentameric receptor with high calcium permeability. Its activation can lead to the modulation of several intracellular signaling pathways.

Signaling pathways activated by this compound at the α7 nAChR.

Activation of α7 nAChRs by this compound leads to a significant influx of calcium. This increase in intracellular calcium can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to be involved in promoting cell survival and neuroprotection.[5] Additionally, calcium influx can stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), a key player in synaptic plasticity.

α4β2 nAChR Signaling

The heteromeric α4β2 nAChR is one of the most abundant nicotinic receptor subtypes in the brain. Its activation has been linked to the JAK2-STAT3 signaling pathway.

Signaling pathway associated with this compound activation of α4β2 nAChR.

Upon activation by this compound, α4β2 nAChRs cause membrane depolarization. This can lead to the activation of the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6] Activated JAK2 phosphorylates STAT3, which then translocates to the nucleus to regulate the expression of target genes involved in various cellular processes, including inflammation and cell survival.

α3β4 nAChR Signaling

The α3β4 nAChR subtype is predominantly found in the autonomic ganglia and has been shown to mediate intracellular calcium release through a G-protein coupled, IP₃-dependent pathway.

IP₃-dependent calcium release pathway following α3β4 nAChR activation.

Activation of α3β4 nAChRs by this compound can lead to the activation of a G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of calcium from intracellular stores. This rise in intracellular calcium can initiate a variety of cellular responses.

Conclusion

This technical guide has provided a detailed overview of the binding affinity of this compound for various nicotinic acetylcholine receptor subtypes. The presented data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field of cholinergic pharmacology. Further research is warranted to fully elucidate the binding affinities and functional consequences of this compound at all nAChR subtypes, which will be crucial for the development of more selective and effective therapeutic agents targeting the nicotinic cholinergic system.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Discovery and Synthesis of Carbachol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of carbachol, a cholinergic agonist of significant therapeutic importance. It details the historical context of its development, outlines the primary synthetic methodologies with comparative quantitative data, and provides comprehensive experimental protocols. Furthermore, this guide elucidates the signaling pathways through which this compound exerts its pharmacological effects, supported by detailed diagrams. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound, also known as carbamylcholine, is a synthetic choline ester that functions as a potent cholinergic agonist at both muscarinic and nicotinic acetylcholine receptors.[1][2] Discovered in 1932, it was initially investigated for a range of therapeutic applications, including the treatment of migraines and as a diuretic, before its principal use in ophthalmology was established.[3][4] Today, this compound is primarily used to reduce intraocular pressure in the treatment of glaucoma and to induce miosis during ophthalmic surgery.[2][4] Its resistance to hydrolysis by acetylcholinesterase, in contrast to acetylcholine, results in a more prolonged duration of action.[4] This guide delves into the historical development and synthetic routes of this important therapeutic agent.

Historical Perspective

The discovery of this compound in 1932 marked a significant advancement in the field of cholinergic pharmacology.[3] Its development arose from the broader exploration of acetylcholine analogs to create more stable and clinically useful compounds. While the initial publications are of German origin, the global scientific community quickly recognized the therapeutic potential of this compound.[5] The early synthesis methods, notably the use of the highly toxic reagent phosgene, have since been supplemented by safer and more efficient procedures.[5]

Synthetic Routes and Methodologies

Two primary synthetic routes for this compound have been historically significant. The "classical" method involves the use of ethylene chlorohydrin and phosgene, while a more contemporary and safer approach starts from 2-chloroethanol and urea.[5][6]

Synthesis from 2-Chloroethanol and Urea

This method avoids the use of highly toxic phosgene and is considered a safer alternative.[5] The synthesis proceeds in two main steps:

-

Formation of 2-chloroethyl carbamate: 2-Chloroethanol is reacted with a carbamylation reagent, such as urea nitrate in the presence of a catalyst like sodium nitrite, to form the intermediate 2-chloroethyl carbamate.[5]

-

Quaternization: The 2-chloroethyl carbamate is then reacted with trimethylamine to yield this compound.[2]

A Chinese patent describes a one-step synthesis of the intermediate followed by the final quaternization, reporting favorable yields.[5]

Synthesis from Ethylene Chlorohydrin and Phosgene

This historical method, while effective, involves the use of highly hazardous materials. The general steps are as follows:

-

Reaction with Phosgene: Ethylene chlorohydrin is reacted with phosgene (COCl₂) to form a chloroformate intermediate.[6]

-

Amination: The intermediate is then reacted with ammonia (NH₃) to form a urethane derivative.[6]

-

Quaternization: The final step involves the reaction with trimethylamine to produce this compound.[6]

Quantitative Data on this compound Synthesis

The following table summarizes the available quantitative data for the synthesis of this compound via the 2-chloroethanol and urea method, as detailed in a Chinese patent.[5]

| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. 2-chloroethyl carbamate Synthesis | 2-Chloroethanol, Urea Nitrate | Sodium Nitrite | - | 90 | 4 | 30 |

| 2. This compound Synthesis | 2-chloroethyl carbamate, Trimethylamine | - | Ethanol | 90-110 | 4 | 80 |

Data extracted from Chinese Patent CN1144218A.[5]

Detailed Experimental Protocols

Protocol for Synthesis from 2-Chloroethanol and Urea

This protocol is adapted from Chinese Patent CN1144218A.[5]

Step 1: Synthesis of 2-chloroethyl carbamate

-

To a 1000 mL four-hole round-bottomed flask equipped with a reflux condenser and an electric stirrer, add 563.5 g (7 mol) of 2-chloroethanol.

-

Begin stirring and heat the flask. When the temperature reaches 90 °C, add 307.5 g (2.5 mol) of urea nitrate and 172.5 g (1 mol) of sodium nitrite.

-

Maintain the reaction at 90 °C for 4 hours.

-

After the reaction is complete, distill off the excess 2-chloroethanol.

-

To the residue, add 500 mL of ether and stir thoroughly.

-

Filter the mixture and distill the ether from the filtrate.

-

The crude 2-chloroethyl carbamate is then purified by distillation under reduced pressure to yield approximately 90 g (30% yield).

Step 2: Synthesis of this compound

-

In a 500 mL autoclave, add 300 mL of ethanol and 50 g of 2-chloroethyl carbamate.

-

Seal the autoclave and begin stirring. Heat the mixture to 90-110 °C.

-

Continuously press 40 g of trimethylamine into the autoclave.

-

Incubate the reaction for 4 hours.

-

After the reaction is complete, cool the autoclave, reduce the pressure, and uncap.

-

Transfer the reaction solution and distill off the ethanol to obtain this compound. The reported yield is 59 g (80%).

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as an agonist at both muscarinic and nicotinic acetylcholine receptors.[1][2] Its actions are primarily mediated through the activation of G-protein coupled receptors (GPCRs), specifically the M2 and M3 muscarinic receptor subtypes, which are coupled to different G-protein families (Gi/o and Gq/11, respectively).

Gq/11 Signaling Pathway (M3 Receptor Activation)

Activation of M3 muscarinic receptors by this compound initiates the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Carbamylcholine | C6H15N2O2+ | CID 2551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Pharmacology - BioPharma Notes [biopharmanotes.com]

- 5. CN1144218A - this compound and its intermediate chloroethyl carbamate synthetic process - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

Carbachol's Role in Parasympathetic Nervous System Stimulation: A Technical Guide

Abstract: Carbachol, a synthetic choline ester, is a potent parasympathomimetic agent that functions as a non-selective cholinergic agonist. By activating both muscarinic and nicotinic acetylcholine receptors, it mimics the effects of the endogenous neurotransmitter acetylcholine. A key pharmacological feature of this compound is its resistance to hydrolysis by acetylcholinesterase, resulting in a more prolonged duration of action compared to acetylcholine.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, signaling pathways, pharmacokinetic properties, and physiological effects. It includes quantitative data, detailed experimental protocols, and visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The parasympathetic nervous system (PNS), a division of the autonomic nervous system, regulates a host of involuntary bodily functions, often summarized as "rest and digest." Its primary neurotransmitter is acetylcholine (ACh), which acts on two main classes of cholinergic receptors: muscarinic and nicotinic. This compound, also known as carbamylcholine, is a cholinomimetic drug that directly stimulates both these receptor types.[2][3][4]

Unlike ACh, which is rapidly degraded in the synaptic cleft by acetylcholinesterase (AChE), this compound is a poor substrate for this enzyme.[1][5] This resistance to degradation allows this compound to exert a more sustained and potent parasympathetic effect, making it a valuable agent for both therapeutic applications and as a research tool to investigate cholinergic signaling.[1] Its primary clinical uses are in ophthalmology for the treatment of glaucoma and for inducing miosis during surgery.[2][3][6][7][8]

Physicochemical Properties and Synthesis

This compound is a choline carbamate and exists as a positively charged quaternary ammonium compound.[2][5] This charge contributes to its poor absorption across biological membranes, including the gastrointestinal tract and the blood-brain barrier.[2][5]

-

IUPAC Name: 2-[(Aminocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride[9]

-

Chemical Formula: C₆H₁₅ClN₂O₂[2]

Synthesis: this compound can be prepared via a two-step process. The synthesis begins with the reaction of 2-chloroethanol with urea to form a 2-chloroethyl-carbamate intermediate.[2] This intermediate is then quaternised through a reaction with trimethylamine to yield the final this compound chloride product.[2][11]

Mechanism of Action

This compound exerts its parasympathomimetic effects by directly binding to and activating acetylcholine receptors.[2][3] Its action is dual, encompassing both muscarinic and nicotinic receptor subtypes.[1][4]

Muscarinic Receptor Activation

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed on the effector organs of the parasympathetic nervous system, including the heart, smooth muscles, and exocrine glands.[1] this compound's binding to these receptors initiates distinct intracellular signaling cascades depending on the receptor subtype (M1-M5).

-

M1, M3, M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key trigger for smooth muscle contraction and glandular secretion.[1]

-

M2, M4 Receptors: These subtypes couple to Gi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the heart, the βγ-subunit of the Gi protein directly opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and a decrease in heart rate (bradycardia).[12][13]

Nicotinic Receptor Activation

Nicotinic receptors are ligand-gated ion channels located at the neuromuscular junction, in autonomic ganglia, and within the central nervous system.[1] this compound's binding to these receptors causes a conformational change that opens the channel pore.[1] This allows for the rapid influx of sodium ions (Na⁺) and efflux of potassium ions (K⁺), leading to depolarization of the postsynaptic membrane.[1] If this depolarization reaches the threshold, it triggers an action potential, resulting in effects like muscle contraction or the propagation of a nerve signal.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound is largely dictated by its chemical structure as a quaternary ammonium compound.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Description | Reference(s) |

|---|---|---|

| Absorption | Poorly absorbed from the gastrointestinal tract. Does not readily penetrate the cornea; formulations often include enhancers like benzalkonium chloride. | [2][5] |

| Distribution | Does not cross the blood-brain barrier due to its positive charge and hydrophilicity. | [2][4][5] |

| Metabolism | Resistant to hydrolysis by both acetylcholinesterase and pseudocholinesterase, leading to a prolonged duration of action. It undergoes slow metabolism by other, non-specific esterases. | [1][5] |

| Onset of Action | 2 to 5 minutes (intraocular/topical). | [2][4][5] |

| Duration of Action | 4 to 8 hours (topical administration); up to 24 hours (intraocular administration). | [2][4][5] |

| Excretion | Information on excretion is limited, but it is expected to be cleared by the kidneys. | |

Quantitative Pharmacological Data

The following table summarizes key quantitative data from various experimental studies investigating this compound's effects. Potency is often expressed as EC₅₀ (the concentration of a drug that gives half-maximal response) or pEC₅₀ (-logEC₅₀). Affinity is expressed as Kd (dissociation constant).

Table 2: Quantitative Effects and Binding Affinities of this compound

| System/Model | Receptor(s) | Measured Effect | Value | Reference(s) |

|---|---|---|---|---|

| Smooth Muscle | ||||

| Mouse Urinary Bladder | Muscarinic (M3) | Contraction | pEC₅₀ = 5.66 | [1] |

| Guinea-Pig Ileum | Muscarinic (M2/M3) | Cationic Conductance | pEC₅₀ = 5.12 (EC₅₀ ≈ 7.6 µM) | [3] |

| Guinea-Pig Ileum | Muscarinic | Contraction | EC₅₀ = 0.021 µM | [11] |

| Guinea-Pig Ileum | Muscarinic | Contraction | EC₅₀ = 0.04 µM | [8] |

| Chicken Proventriculus | Muscarinic | Contraction | pEC₅₀ = 6.79 | [14] |

| Mouse Uterus | Muscarinic (M3) | Contraction | Agonist concentration range: 10 nM - 100 µM | [2] |

| Nervous System | ||||

| Rat Cerebral Cortex | Nicotinic | Binding Affinity | Kd = 11.0 nM | [6] |

| Human Brain | Nicotinic | Binding Inhibition | IC₅₀ = 527 nM | [10] |

| Gastrointestinal | ||||

| Rat Antral Culture | Muscarinic | Gastrin Secretion | Maximal stimulation at 1 x 10⁻⁵ M | [15] |

| Rat Antral Culture | Muscarinic | Gastrin Secretion | Increased from 14 to 27 ng/mg protein at 2.5 x 10⁻⁶ M | [12] |

| Cardiovascular | ||||

| Anesthetized Rats | Muscarinic (CNS) | Pressor/Bradycardic Response | Dose range: 0.1 to 3 nmol (microinjection) | [7] |

| Conscious Cats | Cholinergic (CNS) | Cardiovascular Stimulation | Dose: 7.5 µg (intracerebroventricular) |[16] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of scientific findings. Below are protocols adapted from cited research.

In Vitro: Gastrin Secretion from Rat Antral Organ Culture

This protocol is used to study the direct effects of cholinergic agents on gastrin-producing cells, independent of systemic neural and hormonal influences.[12][15]

-

Tissue Preparation: Male Sprague-Dawley rats are euthanized. The stomach is removed, and the pyloric antrum is isolated. The mucosa is separated from the underlying muscle layers.

-

Organ Culture: The antral mucosa is minced and placed in a culture medium (e.g., Krebs-Henseleit buffer, pH 7.4) gassed with 95% O₂ - 5% CO₂ and maintained at 37°C.

-

Experimental Incubation: After a pre-incubation period to establish a baseline, the tissue is transferred to a fresh medium containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M). Control cultures receive the vehicle alone.[17]

-

Sample Collection: Aliquots of the culture medium are collected at specific time points (e.g., 30 minutes, 1 hour, 6 hours) to measure gastrin release.[17]

-

Gastrin Quantification: At the end of the experiment, the tissue is harvested to measure the remaining mucosal gastrin content. Gastrin concentrations in the medium and tissue extracts are quantified using radioimmunoassay (RIA).

-

Data Analysis: Gastrin release is typically expressed as nanograms of gastrin released per milligram of tissue protein per hour (ng·hr⁻¹·mg⁻¹).[15] Dose-response curves are generated to determine the potency and efficacy of this compound.

In Vivo: Cardiovascular Response to Central Microinjection in Rats

This protocol allows for the investigation of this compound's effects on central cardiovascular control centers.[7][9]

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized (e.g., with urethane). The femoral artery is cannulated for continuous blood pressure (BP) and heart rate (HR) monitoring.

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region, such as the bed nucleus of the stria terminalis (BST) or the posterior hypothalamus, using precise coordinates from a rat brain atlas.[7][18]

-

Drug Administration: After a stabilization period to record baseline BP and HR, this compound (e.g., 0.1 to 3 nmol in 100 nL of saline) is microinjected through the cannula over a short period (e.g., 30 seconds).[7] Control animals receive an equivalent volume of saline.

-

Data Acquisition: BP and HR are continuously recorded before, during, and after the microinjection.

-

Data Analysis: The changes in mean arterial pressure and heart rate from baseline are calculated and compared between the this compound and vehicle control groups to determine the statistical significance of the response. Dose-response relationships are established by testing multiple concentrations of this compound.[7][18]

Therapeutic Applications and Adverse Effects

This compound's potent and prolonged parasympathomimetic activity makes it useful in specific clinical contexts, primarily in ophthalmology. However, its lack of receptor selectivity and potential for systemic absorption can lead to a range of adverse effects.

Therapeutic Uses:

-

Glaucoma: As a topical ophthalmic solution, this compound reduces intraocular pressure by causing miosis (pupillary constriction) and contraction of the ciliary muscle, which increases the outflow of aqueous humor from the eye.[1][2][3][7]

-